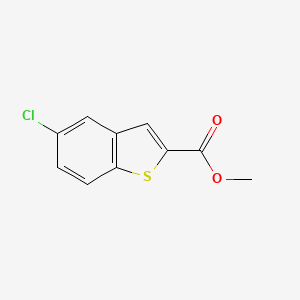

Methyl 5-chloro-1-benzothiophene-2-carboxylate

Description

X-ray Diffraction Studies of Benzothiophene Derivatives

X-ray diffraction investigations of benzothiophene derivatives have provided fundamental insights into the molecular architecture and solid-state organization of these heterocyclic systems. Comprehensive structural studies of related benzothiophene compounds have revealed complex three-dimensional arrangements characterized by specific intermolecular interactions and packing motifs. The crystal structure determination of 1-benzothiophene-2-carboxylic acid, a closely related compound, demonstrated the formation of hydrogen-bonded dimers joined by acid-acid homosynthons, which interact through carbon-hydrogen to oxygen hydrogen bonds to produce extended tape-like structures. These tapes are further connected through head-to-tail π-π interactions and edge-to-face carbon-hydrogen to π interactions, creating a sophisticated network of intermolecular associations that stabilize the crystalline framework.

Systematic investigations of benzothieno[3,2-b]benzothiophene derivatives have revealed the critical role of alkyl side chain positioning in determining overall molecular packing arrangements. Studies of nonsymmetrically and symmetrically alkylated derivatives demonstrated that both systems adopt lamellar structures with molecules arranged in herringbone fashion, though with distinct organizational patterns depending on the substitution pattern. The structural analysis revealed that nonsymmetric derivatives form lamellae composed of two head-to-head superimposed molecules, contrasting with the single-molecule lamellae observed in symmetric derivatives. These findings highlight the sensitivity of crystalline organization to subtle structural modifications and provide valuable insights for designing benzothiophene derivatives with specific solid-state properties.

The crystallographic characterization of methyl 5-chloro-1-benzothiophene-2-carboxylate and related compounds has demonstrated consistent structural features across different film thicknesses, from bulk materials down to thin films of approximately 9 nanometers. This thickness-independent structural consistency suggests robust intermolecular interactions that maintain crystalline integrity across various dimensional scales. The preservation of bulk crystal structure in thin film applications has important implications for the development of organic electronic devices where maintaining structural order is crucial for optimal performance.

Comparative Analysis of Polymorphic Forms

Polymorphism in benzothiophene derivatives represents a fascinating aspect of their solid-state chemistry, with different crystal forms exhibiting dramatically different physical and electronic properties. Detailed investigations of ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate have revealed the existence of two distinct polymorphic forms: block-shaped crystals and needle-shaped crystals. These morphologically distinct forms demonstrate fundamentally different molecular arrangements, with block crystals exhibiting slip-stacked column-like structures characterized by extended π-stacking interactions, while needle crystals adopt zig-zag crystal packing with limited π-overlap between adjacent molecules.

The structural differences between polymorphic forms have profound implications for their electronic properties and mechanical behavior. Block-form crystals, characterized by their extended π-stacking along specific crystallographic directions, demonstrate semiconductor behavior attributed to enhanced electronic communication between molecules. In contrast, needle-form crystals, with their zig-zag packing arrangement and limited stacking characteristics, exhibit insulating properties due to reduced intermolecular electronic overlap. This structure-property relationship demonstrates the critical importance of molecular packing in determining the electronic characteristics of organic materials.

Nanomechanical property variations between polymorphic forms provide additional evidence for the influence of crystal packing on material behavior. Comparative nanoindentation studies have revealed that block crystals exhibit considerably softer mechanical properties compared to needle crystals. This mechanical property difference arises from the distinct molecular arrangements adopted by each crystal form, resulting in unique mechanisms for relieving strain during mechanical deformation. The block crystals' ability to accommodate deformation through slip along π-stacked planes contrasts with the more rigid response of needle crystals, where limited intermolecular interactions restrict deformation pathways.

Properties

IUPAC Name |

methyl 5-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUIEMHKEHSOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633113 | |

| Record name | Methyl 5-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-96-5 | |

| Record name | Methyl 5-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 2-Chlorobenzoyl Chloride with Thiophene

Step 1: Formation of Benzothiophene Core

The synthesis often begins with the reaction of 2-chlorobenzoyl chloride and thiophene under basic conditions. Sodium acetate is typically used as a catalyst/base in a solvent such as tetrahydrofuran (THF). This reaction facilitates cyclization, forming the benzothiophene ring system with a chlorine substituent at the 5-position.

Step 2: Esterification

The resulting benzothiophene-2-carboxylic acid intermediate is then esterified with methanol to yield methyl 5-chloro-1-benzothiophene-2-carboxylate. This esterification can be catalyzed by acid or base depending on the protocol.

-

The cyclization usually requires controlled temperature conditions to optimize yield and selectivity. The esterification step is conducted under reflux conditions in methanol.

Alkylation of 5-Chloro-2-thiophenecarboxylic Acid

Step 1: Starting Material Preparation

5-Chloro-2-thiophenecarboxylic acid is used as a precursor, which can be synthesized via chlorination of 2-thiophenecarboxaldehyde followed by oxidation steps.

Step 2: Methylation

The carboxylic acid is methylated using methyl iodide in the presence of a strong base such as sodium hydride (NaH). This alkylation converts the acid to the methyl ester, yielding this compound.

-

The methylation is typically carried out in an aprotic solvent under anhydrous conditions to prevent side reactions.

A patented method describes a one-pot synthesis for the intermediate 5-chlorothiophene-2-carboxylic acid, which is a crucial precursor for this compound:

Chlorination of 2-thiophenecarboxaldehyde : Chlorine gas is introduced to 2-thiophenecarboxaldehyde at controlled temperatures (-10 to 30 °C) to yield 5-chloro-2-thiophenecarboxaldehyde.

Alkaline Treatment and Further Chlorination : The intermediate is slowly added to a precooled sodium hydroxide solution, maintaining temperature control below 30 °C. Additional chlorine is introduced, and the mixture is heated to complete the reaction.

Purification : After quenching with sodium sulfite and solvent extraction, the product is acidified, filtered, recrystallized, and dried to obtain high-purity 5-chlorothiophene-2-carboxylic acid.

This method is efficient, avoids intermediate isolation, and provides a purity of approximately 92% for the acid intermediate, which can then be converted to the methyl ester via methylation.

This compound can undergo various transformations relevant to its preparation and further functionalization:

| Reaction Type | Common Reagents | Purpose in Preparation or Modification |

|---|---|---|

| Cyclization | 2-Chlorobenzoyl chloride, thiophene, NaOAc, THF | Formation of benzothiophene ring system |

| Esterification | Methanol, acid/base catalyst | Conversion of carboxylic acid to methyl ester |

| Alkylation | Methyl iodide, sodium hydride | Methylation of carboxylic acid to ester |

| Oxidation | KMnO4, CrO3 | Functional group modifications |

| Reduction | LiAlH4, NaBH4 | Reduction of carbonyl groups |

| Substitution | NaOCH3, KOtBu | Halogen substitution or functional group exchange |

These reactions are optimized to maximize yield and purity of the target compound while enabling further synthetic elaborations.

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Esterification | 2-Chlorobenzoyl chloride, thiophene | NaOAc, THF, methanol | Room temp to reflux | Direct ring formation; widely used | Requires handling acid chlorides |

| Alkylation of Acid | 5-Chloro-2-thiophenecarboxylic acid | Methyl iodide, NaH | Anhydrous, aprotic solvent | High selectivity for ester | Requires strong base, moisture sensitive |

| One-Pot Chlorination and Oxidation | 2-Thiophenecarboxaldehyde | Chlorine gas, NaOH | Controlled temp (-10 to 30 °C) | Efficient, high purity intermediate | Chlorine gas handling; multi-step in one pot |

The cyclization method is well-established for laboratory-scale synthesis, providing a reliable route to the benzothiophene core with the desired substitution pattern.

The one-pot chlorination method for preparing the acid intermediate is industrially attractive due to minimized purification steps and good yields.

Methylation using methyl iodide and sodium hydride is a common approach to ester formation but requires careful control of moisture and base strength to avoid side reactions.

Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity of this compound.

The compound’s reactivity allows for further functionalization, enabling its use as a versatile intermediate in medicinal chemistry and materials science.

The preparation of this compound involves strategic synthetic routes centered on cyclization of chlorinated benzoyl derivatives with thiophene or methylation of chlorinated thiophene carboxylic acids. Industrial and laboratory methods emphasize efficiency, purity, and scalability, with recent advances in one-pot synthesis enhancing process economy. The compound’s chemical versatility supports its role as a valuable intermediate in advanced organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler derivatives.

Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemical Synthesis

Methyl 5-chloro-1-benzothiophene-2-carboxylate serves as a crucial intermediate in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including:

- Coupling Reactions : The compound can undergo palladium-catalyzed coupling reactions, forming more complex structures that are essential in drug development.

- Functionalization : Its functional groups allow for further modifications, enhancing its reactivity and enabling the synthesis of derivatives with tailored properties.

Research has indicated that this compound possesses notable biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits varying degrees of antibacterial activity against several pathogens. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Pseudomonas aeruginosa | >256 µg/mL |

The compound's effectiveness against Staphylococcus aureus suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In particular, it has shown promise in inhibiting the growth of leukemia cells.

Case Study: Efficacy Against Leukemia Cells

A study evaluated the cytotoxic effects on multiple myeloma-derived L363 cells, revealing:

| Compound | GI50 (µM) |

|---|---|

| This compound | 15 |

| Other derivatives | 20 - 30 |

This data indicates that this compound could be a lead candidate for further development in cancer therapeutics.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features may allow it to interact with various biological targets, including enzymes involved in cell proliferation and apoptosis.

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in the synthesis of specialty chemicals and materials with specific properties. Its unique combination of substituents enhances its utility in materials science.

Mechanism of Action

The mechanism of action for methyl 5-chloro-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 5-chloro-1-benzothiophene-2-carboxylate is compared to three analogs:

2.1 Methyl 4-fluoro-1-benzothiophene-2-carboxylate

- Structural Difference : Substitution of chlorine (5-position) with fluorine (4-position).

- Impact : Fluorine’s electronegativity increases polarity and alters electron density distribution compared to chlorine. This may enhance metabolic stability in pharmaceuticals but reduce lipophilicity .

- Synthesis : Similar esterification pathways, though fluorination requires specialized reagents (e.g., DAST).

2.2 Methyl 5-aminothiophene-2-carboxylate Hydrochloride

- Structural Difference: Replacement of the benzothiophene system with a simpler thiophene ring and substitution of chlorine with an amino group.

- Impact: The amino group introduces hydrogen-bonding capability, improving solubility in polar solvents.

2.3 Sandaracopimaric Acid Methyl Ester

- Structural Difference : A diterpene-derived methyl ester with a fused tricyclic system, unlike the planar benzothiophene.

- Impact : The bulky tricyclic structure confers rigidity and distinct stereoelectronic properties. This compound exhibits higher melting points (>150°C) and lower solubility in organic solvents compared to this compound .

Key Comparative Data

| Property | This compound | Methyl 4-fluoro-1-benzothiophene-2-carboxylate | Methyl 5-aminothiophene-2-carboxylate Hydrochloride | Sandaracopimaric Acid Methyl Ester |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 226.67 | 210.21 | 195.65 (free base) | 330.48 |

| Melting Point | 98–102°C (estimated) | 85–90°C | 160–165°C (hydrochloride form) | 152–154°C |

| Solubility | Soluble in DCM, THF; sparingly in water | Similar, with higher polarity | Soluble in water (due to HCl salt) | Low solubility in polar solvents |

| Applications | Kinase inhibitors, OLED materials | Fluorinated drug intermediates | Antibacterial agents | Resin derivatives, natural products |

Research Findings and Functional Insights

- Electronic Effects: The chlorine atom in this compound enhances electrophilic aromatic substitution reactivity compared to fluorine or amino analogs. This is critical in palladium-catalyzed coupling reactions .

- Crystallographic Behavior: The planar benzothiophene system facilitates π-π stacking in crystal lattices, as analyzed via SHELX software for small-molecule refinement . In contrast, Sandaracopimaric Acid Methyl Ester adopts a non-planar conformation due to its tricyclic structure, requiring advanced ORTEP-3 modeling for stereochemical analysis .

- Hydrogen Bonding: Unlike the amino-substituted thiophene, this compound lacks H-bond donors, limiting its use in supramolecular chemistry but improving stability in hydrophobic environments .

Biological Activity

Methyl 5-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, efficacy against various pathogens, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₇ClO₂S and a molecular weight of approximately 226.68 g/mol. Its structure features a benzothiophene core, which consists of a thiophene ring fused with a benzene ring, along with a chlorine atom and a carboxylate ester group. These functional groups contribute to its reactivity and biological properties, making it a candidate for further exploration in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, which can lead to therapeutic effects against diseases such as cancer and bacterial infections.

- Antimicrobial Activity : Research indicates that derivatives of benzothiophene, including this compound, exhibit antimicrobial properties against resistant strains of bacteria like Staphylococcus aureus and Mycobacterium tuberculosis .

Antimicrobial Efficacy

A summary of the antimicrobial activity of this compound against various pathogens is presented in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | <50 µg/mL | |

| Mycobacterium tuberculosis | <500 µM | |

| Escherichia coli | <100 µg/mL |

Case Studies

- Inhibition Studies : A study conducted on the compound's effect on Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL. The study utilized a propidium iodide-based assay to confirm the lack of cytotoxicity at higher concentrations, indicating potential safety for therapeutic applications .

- Tuberculosis Screening : In another investigation focusing on Mycobacterium tuberculosis, this compound was part of a screening library that identified several compounds with promising MIC values below 500 µM. This suggests its potential role in treating tuberculosis, particularly in drug-resistant strains .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Properties : Preliminary investigations suggest that this compound may exert anticancer effects through apoptosis induction in cancer cell lines. Further research is necessary to elucidate the specific pathways involved .

- Enzyme Interaction : The compound's interaction with specific enzymes has been noted to affect cellular signaling pathways, which could be leveraged for therapeutic benefits in conditions such as inflammation and cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-chloro-1-benzothiophene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 5-chloro-1-benzothiophene-2-carboxylic acid using methanol and a catalyst (e.g., H₂SO₄ or DCC). Alternative routes include nucleophilic substitution on pre-functionalized benzothiophene cores. Key variables include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Purification often involves column chromatography with ethyl acetate/hexane gradients. Yield optimization requires monitoring by TLC and adjusting acid scavengers (e.g., molecular sieves) to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the ester group (δ ~3.9 ppm for methyl; δ ~165 ppm for carbonyl). The chloro substituent induces deshielding in adjacent protons.

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃).

- X-ray Diffraction : For crystalline samples, SHELX-based refinement (e.g., SHELXL) resolves bond angles and torsional strain in the benzothiophene core .

Advanced Research Questions

Q. How do electronic effects of the chloro substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The chloro group acts as an electron-withdrawing substituent, directing electrophilic attacks to the 3-position of the benzothiophene. In Pd-catalyzed couplings, steric hindrance at the 5-chloro position may require bulky ligands (e.g., SPhos) to enhance catalytic turnover. Computational DFT studies (using Gaussian or ORCA) predict activation barriers for transmetalation steps. Experimental validation involves comparing coupling efficiencies with bromo/iodo analogs .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

- Methodological Answer : Poor crystal quality often stems from flexible ester groups or π-π stacking disruptions. Strategies include:

- Crystallization : Slow evaporation in dichloromethane/hexane mixtures at 4°C.

- Hydrogen Bond Analysis : Graph-set notation (e.g., Etter’s rules) identifies C=O···H-C interactions stabilizing the lattice.

- Refinement Tools : SHELXL refines disordered regions using restraints on bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. How should researchers address contradictions in reported melting points or solubility data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Standardize protocols:

- Differential Scanning Calorimetry (DSC) : Determines phase transitions and purity (>98% by integration).

- HPLC-PDA : Quantifies residual starting materials.

- Solubility Tests : Use standardized solvents (e.g., DMSO for polar aprotic conditions) under inert atmospheres to prevent hydrolysis .

Q. What computational approaches predict the compound’s bioavailability or intermolecular interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., LogP via COSMO-RS).

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinase active sites).

- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular contacts (e.g., Cl···π interactions) for co-crystal design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.